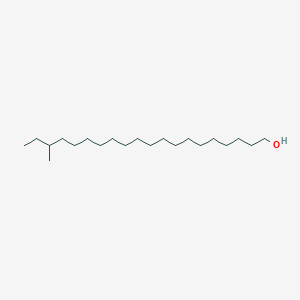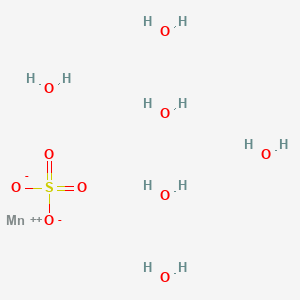
Cathestatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathestatin B is a carboxamide obtained by the formal condensation of the carboxylic group of oxirane-2,3-dicarboxylic acid with the amino group of N-(4-aminobutyl)-L-tyrosinamide (the 2S,3S stereoisomer). An antibiotic isolated from the fermentation broth of Penicillium citrinum, it acts as a potent inhibitor of cysteine protease. It has a role as an antimicrobial agent, a cysteine protease inhibitor and a Penicillium metabolite. It is an epoxide, a monocarboxylic acid, a primary amino compound, a member of phenols and a dicarboxylic acid monoamide.
Aplicaciones Científicas De Investigación
Protease Inhibition and Cellular Implications
Cathestatin B, identified as a metabolite of Penicillium citrinum, is recognized for its specific inhibition of cysteine proteases. This inhibition plays a crucial role in various cellular processes. In a study, Cathestatins were shown to suppress parathyroid hormone (PTH)-stimulated 45Ca release in chick embryonic calvaria cultures, suggesting a potential application in regulating calcium-related cellular activities (Woo, Ono, & Tsuji, 1995).
Role in Cancer Research
A significant area of research for Cathestatin B involves its potential in cancer studies. For instance, a study on subcutaneous heteroplastic pancreatic carcinoma in nude mice explored the pathological role of cathepsin-B, a proteolytic enzyme to which Cathestatin B is an inhibitor. This research indicated the correlation of cathepsin-B with tumor growth and angiogenesis, highlighting the potential of Cathestatin B in cancer therapy and research (Zhang et al., 2009).
Antioxidative and Neuroprotective Potential
Although not directly linked to Cathestatin B, studies on similar protease inhibitors have shown promise in antioxidative and neuroprotective applications. For example, research on catechins, a class of natural antioxidants, has demonstrated their potential in reducing oxidative stress and providing neuroprotective effects in conditions like Parkinson's disease (Teixeira et al., 2013). This indicates a possible avenue for exploring the antioxidative capabilities of Cathestatin B.
Propiedades
Nombre del producto |
Cathestatin B |
|---|---|
Fórmula molecular |
C17H23N3O6 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O6/c18-7-1-2-8-19-15(22)12(9-10-3-5-11(21)6-4-10)20-16(23)13-14(26-13)17(24)25/h3-6,12-14,21H,1-2,7-9,18H2,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |
Clave InChI |
JAJMETBQBCMJSZ-IHRRRGAJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)NCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)NCCCCN)NC(=O)C2C(O2)C(=O)O)O |
Sinónimos |
cathestatin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





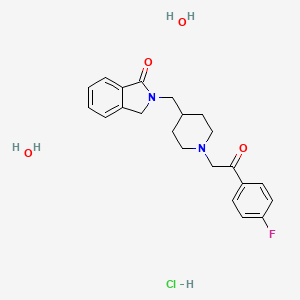
![(4-Fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B1258479.png)
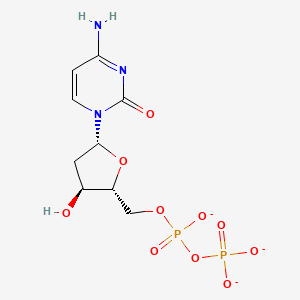
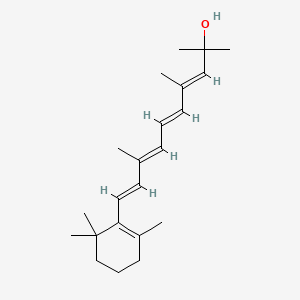
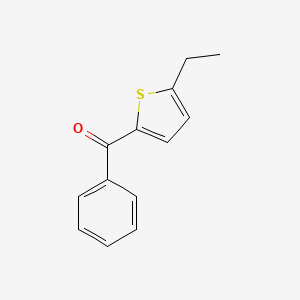

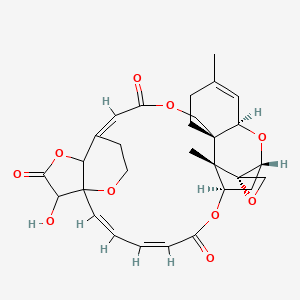


![3-Hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258494.png)
